molecular formula C15H25ClN2O2 B1601462 2-[Bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate;hydrochloride CAS No. 80404-52-0

2-[Bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate;hydrochloride

Cat. No. B1601462
CAS RN: 80404-52-0
M. Wt: 306.86 g/mol
InChI Key: PPWHTZKZQNXVAE-HVTBMTIBSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving “2-[Bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate;hydrochloride” are not available, esters in general can undergo several types of reactions. These include hydrolysis under acidic or basic conditions, aminolysis to form amides, and trans-esterification reactions to form different esters .


Physical And Chemical Properties Analysis

The molecular weight of “2-[Bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate;hydrochloride” is 306.86100 . Other physical and chemical properties such as density, boiling point, and melting point are not available in the search results .

Scientific Research Applications

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properties

IUPAC Name

2-[bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2.ClH/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;/h6-9,16H,4-5,10-12H2,1-3H3;1H/i2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWHTZKZQNXVAE-HVTBMTIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCOC(=O)C1=CC=C(C=C1)NCCCC)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00493918
Record name 2-{Bis[(~2~H_3_)methyl]amino}ethyl 4-(butylamino)benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate;hydrochloride

CAS RN

80404-52-0
Record name 2-{Bis[(~2~H_3_)methyl]amino}ethyl 4-(butylamino)benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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